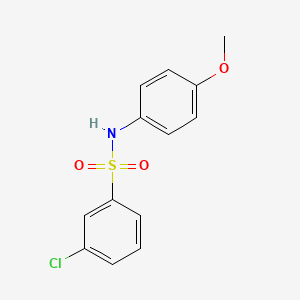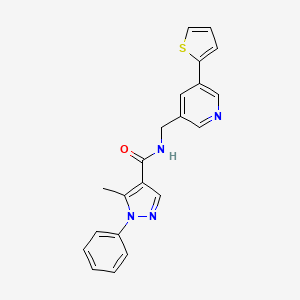
5-methyl-1-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-1-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C21H18N4OS and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-1-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-1-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds with structural similarities to "5-methyl-1-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide" have been synthesized and characterized for their potential applications in scientific research. For example, Hassan et al. (2014) explored the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, indicating their potential in anticancer studies (Hassan, Hafez, & Osman, 2014). Similarly, Zaki et al. (2015) reported on the facile synthesis of novel pyrazolothienopyrimidines and imidazopyrazolothienopyrimidines, which underscores the versatility of these compounds in creating new molecules for various scientific applications (Zaki, El-Dean, & Abdulrazzaq, 2015).
Antimicrobial and Anticancer Activity
Research has demonstrated that derivatives of pyrazole and pyridine exhibit significant biological activities, including antimicrobial and anticancer properties. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, showcasing their potential in therapeutic applications (Rahmouni et al., 2016). Panda et al. (2011) also highlighted the antibacterial activity of novel pyrazolopyridine derivatives, further supporting the utility of these compounds in developing new antimicrobial agents (Panda, Karmakar, & Jena, 2011).
Chemical Reactivity and Mechanistic Studies
The reactivity of compounds related to "5-methyl-1-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide" has been a subject of interest, leading to insights into their potential applications in synthetic chemistry. Fan et al. (2008) discussed the novel and efficient preparation of pyrazolo[3,4-b]pyridine derivatives in ionic liquid, revealing the impact of reaction conditions on product formation and highlighting the method's relevance in facilitating chemical synthesis (Fan et al., 2008).
Structural and Functional Analysis
The structural and functional analysis of pyrazole and pyridine derivatives provides essential information on their potential scientific applications. Prabhuswamy et al. (2016) conducted synthesis, crystal structure, and Hirshfeld surface analysis of a pyrazole-1-carboxamide derivative, contributing valuable data on the molecular interactions and stability of such compounds (Prabhuswamy et al., 2016).
Propiedades
IUPAC Name |
5-methyl-1-phenyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-15-19(14-24-25(15)18-6-3-2-4-7-18)21(26)23-12-16-10-17(13-22-11-16)20-8-5-9-27-20/h2-11,13-14H,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXHWAKUPGTHRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2617289.png)
![3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2617293.png)
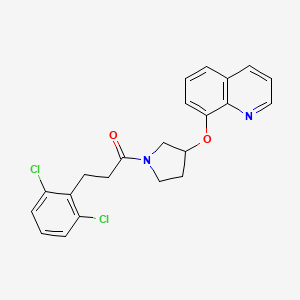
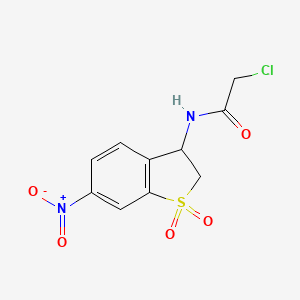
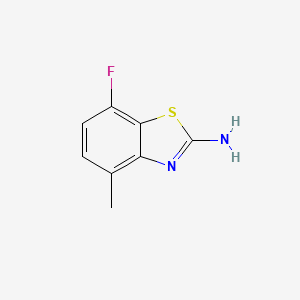
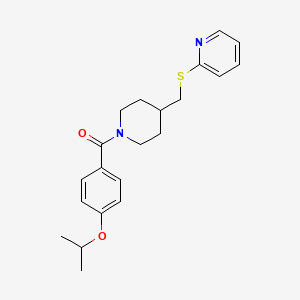
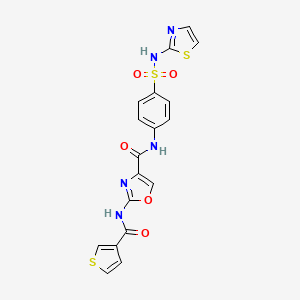
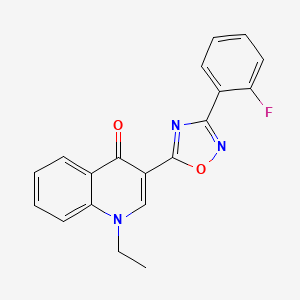
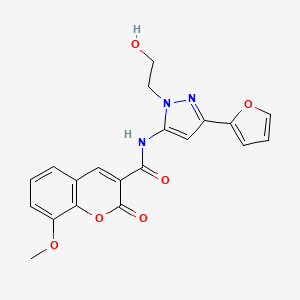
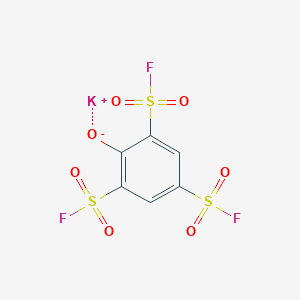
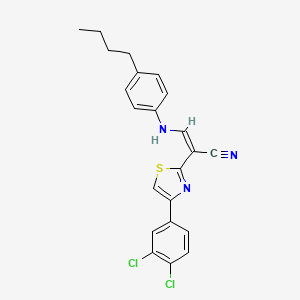

![2-((4-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate](/img/structure/B2617310.png)
